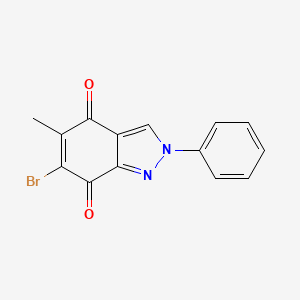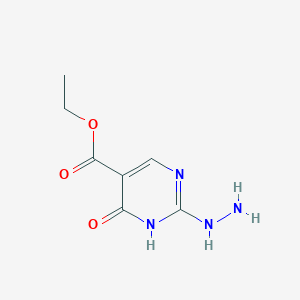
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide is a heterocyclic compound that features a thiadiazole ring fused with a picolinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate to form the thiadiazole ring, followed by coupling with picolinic acid or its derivatives under suitable conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetone, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives .
科学研究应用
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
作用机制
The mechanism of action of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The picolinamide moiety can enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a cyclopropanecarboxamide moiety instead of picolinamide.
Acetazolamide: Contains a thiadiazole ring but with a sulfonamide group, used as a diuretic and for treating glaucoma.
N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Features a benzimidazole ring, investigated for its anticancer properties.
Uniqueness
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide is unique due to its specific combination of the thiadiazole and picolinamide moieties, which confer distinct biological activities and chemical properties. This combination allows for versatile applications in medicinal chemistry and materials science, making it a valuable compound for further research and development .
属性
分子式 |
C11H10N4OS |
|---|---|
分子量 |
246.29 g/mol |
IUPAC 名称 |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H10N4OS/c16-9(8-3-1-2-6-12-8)13-11-15-14-10(17-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,13,15,16) |
InChI 键 |
JAQXDSCTRKSCGR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




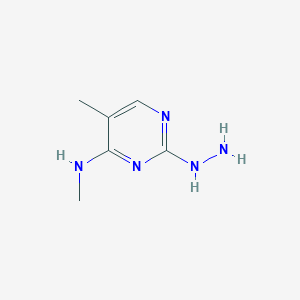
![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
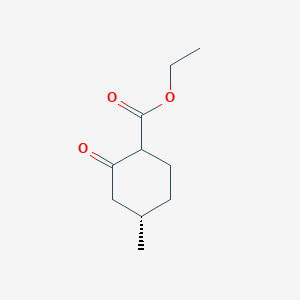
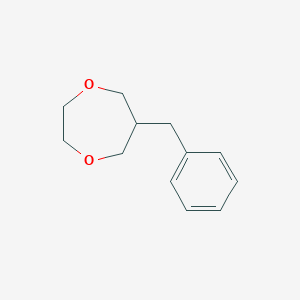
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
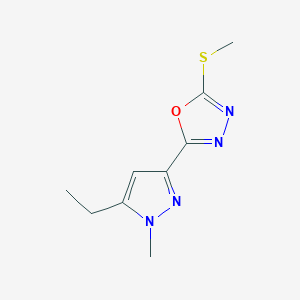
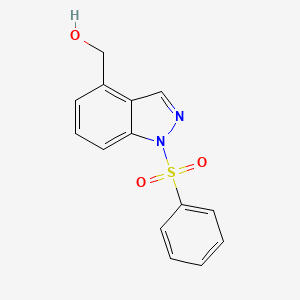
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
![9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)](/img/structure/B13100369.png)
